molecular formula C16H9F14NO3 B13796240 Butanoic acid, heptafluoro-, 4-[2-[(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)amino]ethyl]phenyl ester CAS No. 55521-08-9

Butanoic acid, heptafluoro-, 4-[2-[(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)amino]ethyl]phenyl ester

Cat. No.: B13796240
CAS No.: 55521-08-9
M. Wt: 529.22 g/mol
InChI Key: IWESMRLDYXNPDI-UHFFFAOYSA-N
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Description

4-[2-[(2,2,3,3,4,4,4-Heptafluoro-1-oxobutyl)amino]ethyl]phenylheptafluorobutyrate is a fluorinated organic compound. The presence of multiple fluorine atoms imparts unique properties such as high thermal stability, chemical resistance, and low surface energy. These characteristics make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[(2,2,3,3,4,4,4-Heptafluoro-1-oxobutyl)amino]ethyl]phenylheptafluorobutyrate typically involves the reaction of 2,2,3,3,4,4,4-Heptafluoro-1-butanol with an appropriate amine and phenylheptafluorobutyrate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and chromatography is essential to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-[2-[(2,2,3,3,4,4,4-Heptafluoro-1-oxobutyl)amino]ethyl]phenylheptafluorobutyrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-[(2,2,3,3,4,4,4-Heptafluoro-1-oxobutyl)amino]ethyl]phenylheptafluorobutyrate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-[(2,2,3,3,4,4,4-Heptafluoro-1-oxobutyl)amino]ethyl]phenylheptafluorobutyrate involves its interaction with molecular targets through fluorine atoms. These interactions can lead to changes in the physical and chemical properties of the target molecules, affecting their function and activity. The pathways involved may include binding to specific receptors or enzymes, altering their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-[(2,2,3,3,4,4,4-Heptafluoro-1-oxobutyl)amino]ethyl]phenylheptafluorobutyrate is unique due to its combination of fluorinated segments and ester linkage, providing a balance of hydrophobicity and reactivity. This makes it particularly useful in applications requiring both stability and functional versatility .

Properties

CAS No.

55521-08-9

Molecular Formula

C16H9F14NO3

Molecular Weight

529.22 g/mol

IUPAC Name

[4-[2-(2,2,3,3,4,4,4-heptafluorobutanoylamino)ethyl]phenyl] 2,2,3,3,4,4,4-heptafluorobutanoate

InChI

InChI=1S/C16H9F14NO3/c17-11(18,13(21,22)15(25,26)27)9(32)31-6-5-7-1-3-8(4-2-7)34-10(33)12(19,20)14(23,24)16(28,29)30/h1-4H,5-6H2,(H,31,32)

InChI Key

IWESMRLDYXNPDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C(C(C(F)(F)F)(F)F)(F)F)OC(=O)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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